3,3-Difluorobicyclo[2.2.1]heptan-2-one
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Overview
Description
3,3-Difluorobicyclo[2.2.1]heptan-2-one is a bicyclic ketone compound with the molecular formula C7H8F2O and a molecular weight of 146.13 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the bicyclo[2.2.1]heptane ring system, making it a unique and interesting molecule for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluorobicyclo[2.2.1]heptan-2-one typically involves the fluorination of bicyclo[2.2.1]heptan-2-one derivatives. One common method is the direct fluorination of bicyclo[2.2.1]heptan-2-one using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert solvent like acetonitrile or dichloromethane at low temperatures to prevent over-fluorination and to achieve high selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluorobicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Difluorobicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Difluorobicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-one: A non-fluorinated analog with similar structural features but different reactivity and properties.
3,3-Dimethylbicyclo[2.2.1]heptan-2-one: A methyl-substituted analog with distinct chemical behavior.
5,5-Difluorobicyclo[2.2.1]heptan-2-one: A positional isomer with fluorine atoms at different positions.
Uniqueness
3,3-Difluorobicyclo[2.2.1]heptan-2-one is unique due to the specific placement of fluorine atoms, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various specialized applications .
Properties
Molecular Formula |
C7H8F2O |
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Molecular Weight |
146.13 g/mol |
IUPAC Name |
3,3-difluorobicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C7H8F2O/c8-7(9)5-2-1-4(3-5)6(7)10/h4-5H,1-3H2 |
InChI Key |
CYIAWFXJPHEPRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C(=O)C2(F)F |
Origin of Product |
United States |
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